Acetylacetone barium

Overview

Description

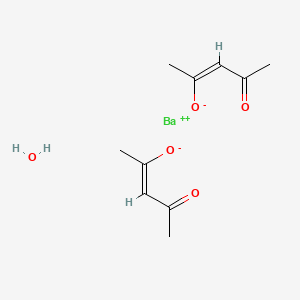

Acetylacetone Barium (Ba(acac)2) is a coordination complex consisting of barium cations (Ba2+) and acetylacetonate anions (acac-). Acetylacetone is an organic compound that exists in two tautomeric forms which are rapidly inter-convertible . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .

Synthesis Analysis

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .

Molecular Structure Analysis

The molecular structure of acetylacetone and its complexes with different elements have been the subject of vast number of investigations for more than two decades . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom, allows a tautomeric equilibrium of the keto and enol forms, which is the most important feature of β-diketones, since it is the enolate anion which forms complexes with metals .

Chemical Reactions Analysis

Metal enolates are widely used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .

Physical And Chemical Properties Analysis

Acetylacetone is a colorless or yellow colored liquid. It is less dense than water and its vapors are heavier than air . It is used as a solvent in paints and varnishes .

Scientific Research Applications

Precursors for Nanoparticle Research

Metal acetylacetonates, including Acetylacetone barium, play a significant role as precursors in nanoparticle research . They are used to create nanoparticles with specific properties, which can be used in various fields such as electronics, medicine, and materials science .

Polymer Science

In the field of polymer science, Acetylacetone barium is used in the synthesis of polymers . The unique properties of this compound allow for the creation of polymers with specific characteristics, making it a valuable tool in this field .

Catalysis

Acetylacetone barium is used as a catalyst in various chemical reactions . Its unique structure allows it to facilitate certain reactions, making it a valuable tool in the field of catalysis .

Mechanistic Aspects

The mechanistic aspects of Acetylacetone barium are also a significant area of research . Understanding the mechanisms by which this compound operates can provide valuable insights into its potential applications .

5. Synthesis of Nanometric-Sized Barium Titanate Powders Acetylacetone barium is used in the synthesis of nanometric-sized barium titanate powders . This process involves using Acetylacetone as a chelating agent in a sol-precipitation method . The resulting barium titanate powders have applications in various fields, including electronics and materials science .

Coordination Complexes

Acetylacetone barium is a coordination complex derived from the acetylacetonate anion and barium ions . These complexes have a wide range of applications, including in the fields of chemistry and materials science .

Mechanism of Action

Target of Action

Acetylacetone barium, like other metal acetylacetonates, primarily targets transition metals . The ligand acetylacetonate, often abbreviated as “acac”, is a β-diketone that forms coordination complexes with metal ions . These complexes are widely used as building blocks in modern organic synthesis .

Mode of Action

The binding of acetylacetone to metal can take place in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This interaction results in the formation of metal enolate complexes, which have played a significant role in various catalyzed reactions .

Biochemical Pathways

The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route . Acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This process affects the biochemical pathways involved in the synthesis of acetylacetone and its derivatives.

Pharmacokinetics

The synthesis of nanometric-sized barium titanate powders using acetylacetone as a chelating agent has been reported . This process, which occurs in a strong alkaline solution (pH > 13) through the sol-precipitation method, may provide some insights into the bioavailability of acetylacetone barium .

Result of Action

The molecular and cellular effects of acetylacetone barium’s action are largely dependent on its role as a precursor for nanoparticle research, polymer science, and catalysis . For instance, acetylacetone boosts the photocatalytic activity of metal–organic frameworks (MOFs) by altering the electron density of the metal center, leading to the creation of a significant amount of oxygen defects . This alteration results in a reduction in the recombination of charge carriers and thus a better charge separation .

Action Environment

The action, efficacy, and stability of acetylacetone barium can be influenced by various environmental factors. For example, the reaction rate of forming powder at a higher temperature (such as 100°C) and more water content is rapid, and the particle size formed is finer . Conversely, at lower temperature (40°C) and less water content, the reaction rate is slow and the particle size of the powder is larger . Therefore, the environment plays a crucial role in determining the effectiveness of acetylacetone barium’s action.

Safety and Hazards

Future Directions

Metal enolates may be promising for future investigation; new types of reactions or new selectivity might be created . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

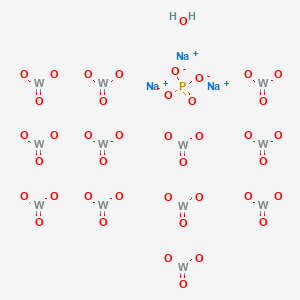

IUPAC Name |

barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRVTHFPMWHAEG-SUKNRPLKSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

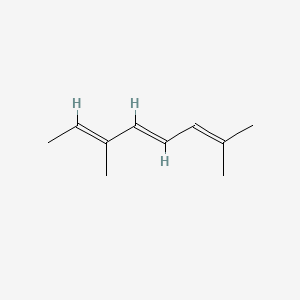

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(acetylacetonato)barium n-hydrate | |

CAS RN |

12084-29-6 | |

| Record name | Bis(pentane-2,4-dionato-O,O')barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

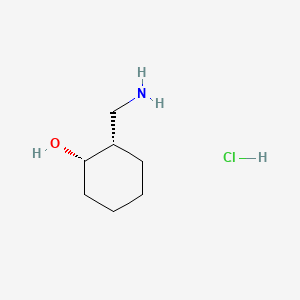

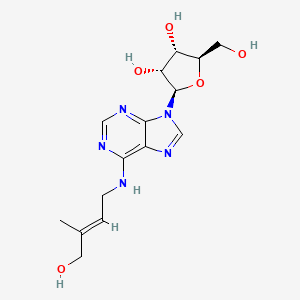

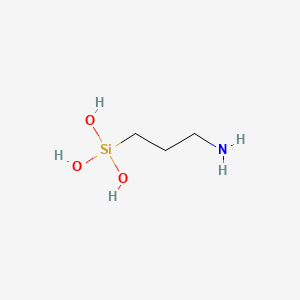

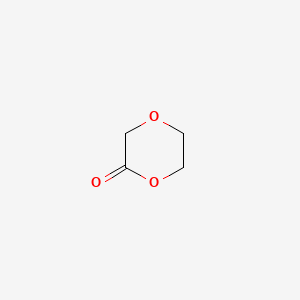

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.